molecular formula C17H16FN3O3S B11003029 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B11003029
M. Wt: 361.4 g/mol
InChI Key: PXODNOYOWNKCIQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often involving the use of dihydroxy compounds and acid catalysts.

    Sulfonamide Formation: The final step involves the sulfonation of the benzimidazole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrahydrofuran moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide has shown promise in preliminary studies as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for further drug development.

Medicine

In medicine, the compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to enzyme active sites, inhibiting their function. The tetrahydrofuran ring and sulfonamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide stands out due to its unique combination of structural features. The presence of the tetrahydrofuran ring and the benzimidazole core in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C17H16FN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20)

InChI Key

PXODNOYOWNKCIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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